(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide
Description
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Properties
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-19-7-6-12(18-19)15(21)17-16-20(8-9-22-2)13-5-4-11(23-3)10-14(13)24-16/h4-7,10H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOYOHGCPMWNTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase (IspD) , the third catalytic enzyme of the methylerythritol phosphate (MEP) pathway . This pathway is found in malaria parasites but absent in mammals, making it a highly attractive target for the discovery of novel and selective antimalarial therapies.
Mode of Action
The compound interacts with its target, IspD, through a mechanism involving initial non-covalent recognition of inhibitors at the IspD binding site, followed by disulfide bond formation through attack of an active site cysteine residue on the benzo[d]isothiazol-3(2H)-one core.
Biochemical Pathways
The compound affects the MEP pathway, which is utilized by Plasmodium spp. parasites to generate isoprenoid precursors. Isoprenoids are a diverse class of natural products, essential for many cellular functions, including protein prenylation and electron transport.
Result of Action
The compound displays nanomolar inhibitory activity against P. falciparum and P. vivax IspD and prevents the growth of P. falciparum in culture, with EC50 values below 400 nM. This suggests that the compound could potentially be used as a lead compound in the pursuit of novel drugs to treat malaria.
Biological Activity
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, synthesizing data from various research studies.
Structural Characteristics
The compound's structure features several significant elements that contribute to its biological activity:
- Benzothiazole Core : A five-membered heterocyclic structure containing sulfur and nitrogen, known for its role in various pharmacological activities.
- Methoxy Substituents : Enhance solubility and may influence interactions with biological targets.
- Carboxamide Linkage : Associated with multiple pharmacological activities, including anticancer effects.
Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Core : Achieved through cyclization reactions involving 2-aminothiophenol and suitable aldehydes or ketones.
- Introduction of Methoxyethyl Group : Alkylation of the benzothiazole core with 2-methoxyethyl bromide under basic conditions.
- Formation of Pyrazole Ring : Involves condensation reactions with appropriate hydrazine derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. For instance:
- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50 values ranged from 0.39 µM to 42.30 µM across different studies, indicating potent activity against these cell lines .
Anti-inflammatory Activity
Benzothiazole derivatives are also known for their anti-inflammatory properties. The presence of methoxy groups in the compound may enhance its ability to inhibit inflammatory pathways, although specific data on this compound is limited.
Antimicrobial Activity
The structural features of benzothiazoles suggest potential antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial and fungal strains, although specific studies on this compound's antimicrobial efficacy are still needed .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into potential mechanisms:
- Pyrazole Derivatives : Research indicates that pyrazole compounds often exhibit significant anticancer properties due to their ability to induce apoptosis in cancer cells .
- Thiazole Derivatives : Compounds featuring thiazole rings have been extensively studied for their broad-spectrum biological activities, including anticancer and antimicrobial effects .
- Structure-Activity Relationship (SAR) : Studies suggest that modifications to the core structure can significantly influence biological activity, emphasizing the importance of functional groups in drug design .
Q & A
Q. What are the key synthetic methodologies for preparing this compound?
Methodological Answer: The synthesis involves multi-step organic reactions, including:
- Cyclization : Reacting precursor benzo[d]thiazole derivatives with ethyl 2-chloro-3-oxobutanoate in refluxing 1,4-dioxane to form the thiazole core .
- Ester Hydrolysis : Using LiOH to hydrolyze esters to carboxylic acids, confirmed by loss of ethoxy protons (δ ~1.3 ppm) and appearance of a broad peak at δ 12.08 ppm (carboxylic acid proton) in NMR .
- Amide Coupling : Employing HATU/DIPEA for carboxamide formation, with intermediates validated via HRMS (e.g., [M+1] peaks) .
Q. Table 1: Representative Synthetic Steps and Analytical Data
Q. How is the compound characterized structurally and spectroscopically?
Methodological Answer:
- NMR : Key signals include methoxy protons (δ 3.3–3.8 ppm), pyrazole CH (δ ~2.5 ppm), and benzo[d]thiazole aromatic protons (δ 6.8–7.5 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+1] at m/z 471.5 for CHNO) .
- X-ray Crystallography : Resolves Z-configuration via single-crystal analysis (e.g., torsion angles <30° for Z-isomer) .
Q. What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC determination .
- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7), comparing EC values to reference drugs .
Advanced Research Questions
Q. How does Z/E isomerism influence biological activity, and how is it resolved?
Methodological Answer:
- Isomer Separation : Use chiral HPLC (e.g., Chiralpak® columns) or crystallization in polar solvents (e.g., ethanol/water) .
- Activity Comparison : Test Z and E isomers in parallel assays. For example, Z-isomers often show higher affinity due to planar geometry aligning with target binding pockets .
- Structural Confirmation : NOESY NMR (e.g., cross-peaks between thiazole and pyrazole protons in Z-isomer) or X-ray diffraction .
Q. How can cocrystallization improve solubility or stability for preclinical studies?
Methodological Answer:
- Coformer Selection : Screen aminobenzothiazole derivatives (e.g., 2-aminobenzothiazole) via solvent drop grinding, monitored by PXRD .
- Solubility Testing : Compare dissolution rates in simulated gastric fluid (pH 1.2) vs. phosphate buffer (pH 6.8) .
Q. Table 2: Cocrystal Formation and Properties
| Coformer | Solubility (mg/mL) | Stability (TGA/DSC) | Reference |
|---|---|---|---|
| 2-Aminobenzothiazole | 1.8 (pH 6.8) | Stable up to 200°C |
Q. What strategies optimize structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Core Modifications : Introduce substituents at the pyrazole (e.g., halogens) or benzo[d]thiazole (e.g., alkyl chains) to probe steric/electronic effects .
- Click Chemistry : Attach triazole or thiazole moieties via CuAAC reactions to enhance target engagement .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding scores .
Q. Table 3: SAR Trends for Analogues
| Derivative | IC (nM) | LogP | Binding Score (kcal/mol) | Reference |
|---|---|---|---|---|
| Parent Compound | 120 | 3.2 | -8.7 | |
| Fluoro-Pyrazole | 45 | 2.9 | -9.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
